molecular formula C15H15N3O4 B2456973 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide CAS No. 1396802-30-4

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide

Cat. No.: B2456973
CAS No.: 1396802-30-4
M. Wt: 301.302
InChI Key: DQGFQGOMYUSSHA-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide is a synthetic small molecule of significant interest in medicinal and chemical biology research. Its structure incorporates both a 1,3-benzodioxole moiety and a pyrazine-2-carboxamide group, a framework known in the development of bioactive compounds. Pyrazine carboxamide derivatives have been extensively investigated as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme target for neurodegenerative conditions . Specifically, competitive MAO-B inhibitors like related pyrazine-2-carboxamides demonstrate high potential for central nervous system research . Furthermore, structural analogs of this compound, specifically those featuring the 1,3-benzodioxole group, have been identified as potent auxin receptor agonists in plant science. Such compounds can profoundly promote primary root growth, making them valuable tools for studying plant physiology and development . The presence of the pyrazine ring also indicates potential applications as an elicitor in plant cell cultures, where similar compounds have been shown to enhance the production of valuable secondary metabolites like flavonoids and flavonolignans . This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-15(20,8-18-14(19)11-7-16-4-5-17-11)10-2-3-12-13(6-10)22-9-21-12/h2-7,20H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGFQGOMYUSSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC=CN=C1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the pyrazine-2-carboxamide can be reduced to an alcohol.

    Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Halogenated derivatives of the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure .

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide involves its interaction with molecular targets in biological systems. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. The pyrazine-2-carboxamide structure may facilitate binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, hydroxypropyl group, and pyrazine-2-carboxamide structure. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to a pyrazine structure through a hydroxylated propyl chain. The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with pyrazine carboxylic acid derivatives under specific conditions, often utilizing bases like triethylamine in organic solvents such as dichloromethane .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly against neurotoxicity induced by beta-amyloid (Aβ) peptides. Studies reveal that it can significantly increase the viability of PC12 cells exposed to Aβ25-35, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's . The mechanism appears to involve the inhibition of inflammatory pathways and the reduction of oxidative stress in neuronal cells.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression and neurodegeneration.
  • Signal Pathway Modulation : It modulates critical signaling pathways such as the Akt/GSK-3β/NF-κB pathway, which are crucial for cell survival and apoptosis .
  • Oxidative Stress Reduction : By reducing reactive oxygen species (ROS), it protects cells from oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeEffectModel UsedReference
AnticancerInduces apoptosis in cancer cellsBreast cancer cell lines
NeuroprotectionIncreases viability against Aβ toxicityPC12 neuronal cells
Enzyme InhibitionInhibits key enzymesVarious biochemical assays

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Key considerations include:

  • Stepwise coupling : Use coupling agents like EDCI/HOBt for amide bond formation between pyrazine-2-carboxylic acid and the hydroxypropyl-benzo[d][1,3]dioxole intermediate .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while maintaining mild temperatures (0–25°C) prevents decomposition .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures high purity (>95%) .

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